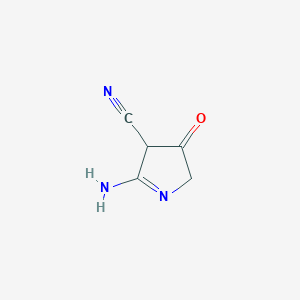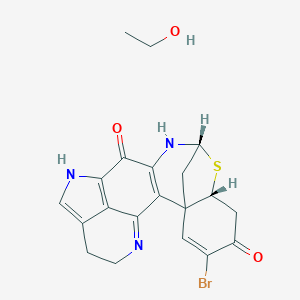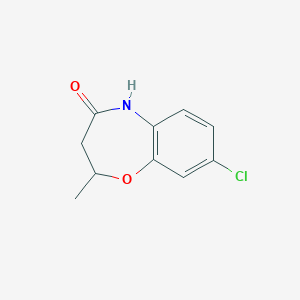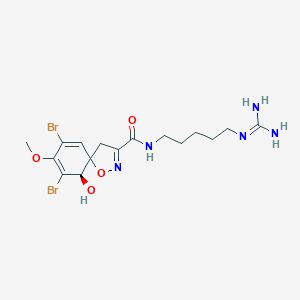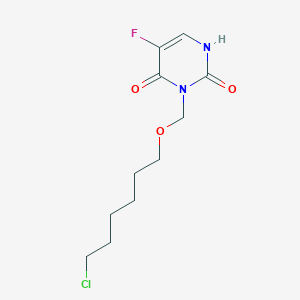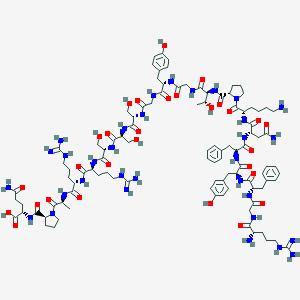
Human insulin-like-growth-factor-I (21-40)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human insulin-like-growth-factor-I (21-40), also known as IGF-1(21-40), is a peptide fragment of the insulin-like growth factor-1 (IGF-1) hormone. This peptide is a potent activator of the IGF-1 receptor and has been shown to have significant effects on cell growth and differentiation.
作用機序
Human insulin-like-growth-factor-I (21-40)(21-40) acts by binding to the Human insulin-like-growth-factor-I (21-40) receptor, which is a transmembrane receptor tyrosine kinase. This binding activates a signaling cascade that leads to the activation of downstream pathways involved in cell growth and differentiation. Specifically, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
生化学的および生理学的効果
Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to have several biochemical and physiological effects. It has been shown to promote the synthesis of extracellular matrix proteins, such as collagen and proteoglycans, as well as enhance the mineralization of bone tissue. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to increase muscle mass and strength, as well as improve insulin sensitivity.
実験室実験の利点と制限
One advantage of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its potency. It is a highly active peptide that can elicit significant effects at low concentrations. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation.
One limitation of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its cost. SPPS techniques can be expensive, and the peptide itself can be costly to purchase. Additionally, its effects can be cell type-specific, and the optimal concentration and timing of treatment may vary depending on the cell type being studied.
将来の方向性
There are several future directions for research on Human insulin-like-growth-factor-I (21-40)(21-40). One area of interest is its potential use in tissue engineering and regenerative medicine. It has been shown to enhance the differentiation of various cell types, and its ability to promote the synthesis of extracellular matrix proteins could make it a useful tool for promoting tissue repair and regeneration.
Another area of interest is its potential use in the treatment of age-related diseases. Human insulin-like-growth-factor-I (21-40) levels decline with age, and this decline has been implicated in the development of age-related diseases such as osteoporosis and sarcopenia. Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to promote bone and muscle growth, and its use as a therapeutic agent in these diseases warrants further investigation.
Conclusion
In conclusion, Human insulin-like-growth-factor-I (21-40)(21-40) is a potent peptide fragment of the Human insulin-like-growth-factor-I (21-40) hormone that has significant effects on cell growth and differentiation. It can be synthesized using SPPS techniques and has been widely used in scientific research. Its mechanism of action involves the activation of downstream signaling pathways, and it has several biochemical and physiological effects. While there are advantages and limitations to using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments, there are several future directions for research that warrant further investigation.
合成法
Human insulin-like-growth-factor-I (21-40)(21-40) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group until the final peptide is cleaved from the resin and deprotected. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Human insulin-like-growth-factor-I (21-40)(21-40) has been widely used in scientific research to study its effects on cell growth and differentiation. It has been shown to promote the proliferation of various cell types, including osteoblasts, chondrocytes, and myoblasts. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to enhance the differentiation of these cells into their respective lineages.
特性
CAS番号 |
141472-16-4 |
|---|---|
製品名 |
Human insulin-like-growth-factor-I (21-40) |
分子式 |
C101H150N32O29 |
分子量 |
2276.5 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H150N32O29/c1-53(96(159)132-40-14-24-74(132)93(156)125-65(98(161)162)34-35-76(104)140)118-84(147)62(22-12-38-113-100(108)109)122-85(148)63(23-13-39-114-101(110)111)123-91(154)72(51-135)130-92(155)73(52-136)129-90(153)71(50-134)121-80(144)48-116-83(146)66(44-57-26-30-59(138)31-27-57)119-79(143)49-117-95(158)81(54(2)137)131-94(157)75-25-15-41-133(75)97(160)64(21-9-10-36-102)124-89(152)70(46-77(105)141)128-88(151)68(43-56-18-7-4-8-19-56)127-87(150)69(45-58-28-32-60(139)33-29-58)126-86(149)67(42-55-16-5-3-6-17-55)120-78(142)47-115-82(145)61(103)20-11-37-112-99(106)107/h3-8,16-19,26-33,53-54,61-75,81,134-139H,9-15,20-25,34-52,102-103H2,1-2H3,(H2,104,140)(H2,105,141)(H,115,145)(H,116,146)(H,117,158)(H,118,147)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,154)(H,124,152)(H,125,156)(H,126,149)(H,127,150)(H,128,151)(H,129,153)(H,130,155)(H,131,157)(H,161,162)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t53-,54+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1 |
InChIキー |
LVBYIBLVCGMGRJ-RKKZOARQSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |
正規SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |
その他のCAS番号 |
141472-16-4 |
配列 |
RGFYFNKPTGYGSSSRRAPQ |
同義語 |
human insulin-like-growth-factor-I (21-40) IGF-I (21-40) insulin-like-growth-factor-I (21-40), human |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



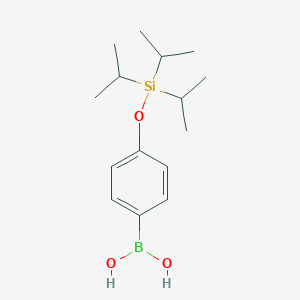
![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
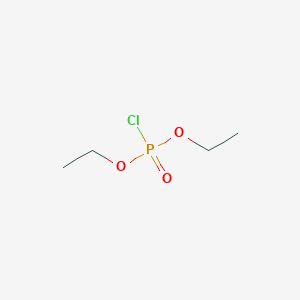

![(1S,2R,4S,5R)-3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B140200.png)
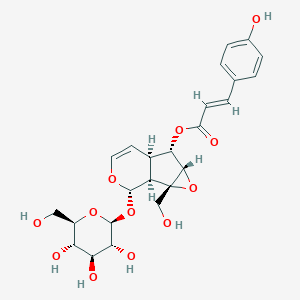
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
